4-(4-Methylpyridin-2-yl)piperazin-1-amine hydrochloride
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Overview
Description
4-(4-Methylpyridin-2-yl)piperazin-1-amine hydrochloride is a chemical compound with the molecular formula C10H17ClN4 and a molecular weight of 228.72 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(4-Methylpyridin-2-yl)piperazin-1-amine hydrochloride involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts . This method includes the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(4-Methylpyridin-2-yl)piperazin-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Methylpyridin-2-yl)piperazin-1-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Methylpyridin-2-yl)piperazin-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can bind to protein kinase receptors, inhibiting their activity and affecting downstream signaling pathways . This interaction can lead to various biological effects, including the modulation of cell growth and apoptosis.
Comparison with Similar Compounds
4-(4-Methylpyridin-2-yl)piperazin-1-amine hydrochloride can be compared with other similar compounds, such as:
4-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is used as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
4-(4-Methylpiperazin-1-yl)-2-pyridin-2-yl-quinoline: This compound has applications in early discovery research and is used as a building block in the synthesis of more complex molecules.
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
1260772-92-6 |
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Molecular Formula |
C10H17ClN4 |
Molecular Weight |
228.72 g/mol |
IUPAC Name |
4-(4-methylpyridin-2-yl)piperazin-1-amine;hydrochloride |
InChI |
InChI=1S/C10H16N4.ClH/c1-9-2-3-12-10(8-9)13-4-6-14(11)7-5-13;/h2-3,8H,4-7,11H2,1H3;1H |
InChI Key |
CGJMQJRFGGZZGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCN(CC2)N.Cl |
Origin of Product |
United States |
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